NIR Absorption Shift in Aza-BODIPY Probes: 3-Ethoxy-N,N-diethylaniline vs. Unsubstituted Aza-BODIPY Core
Incorporation of 3-ethoxy-N,N-diethylaniline as a peripheral substituent on an aza-BODIPY core results in a significant bathochromic shift, moving absorption into the near-infrared (NIR) region (ca. 640–890 nm) [1]. This is in stark contrast to the unsubstituted aza-BODIPY core, which typically absorbs in the visible region (e.g., < 700 nm) [1]. The resulting probe exhibits a detection limit of 350 nM for Cu(II) ions with high selectivity over other metal ions, enabling 'turn-on' fluorescence detection [1]. This NIR shift is critical for applications requiring deep tissue penetration and minimal background autofluorescence, a property not achievable with the unsubstituted core or simpler aniline derivatives .
| Evidence Dimension | Absorption Wavelength Range |
|---|---|
| Target Compound Data | 640–890 nm (as aza-BODIPY dye substituent) |
| Comparator Or Baseline | Unsubstituted aza-BODIPY core (absorbs in visible region, < 700 nm) |
| Quantified Difference | Absorption red-shifted into NIR region; detection limit for Cu(II) = 350 nM |
| Conditions | Aza-BODIPY dye (7) in solution; absorption and fluorescence spectroscopy |
Why This Matters
This quantitative evidence defines the compound's irreplaceable role in enabling NIR fluorescence, a prerequisite for in vivo imaging and diagnostic probe development.
- [1] Gawale Y, Mangalath S, Adarsh N, Joseph J, Ramaiah D, Sekar N. Novel Aza-BODIPY based turn on selective and sensitive probe for on-site visual detection of bivalent copper ions. Dyes and Pigments. 2019;171:107684. View Source
